molecular formula C11H17N B1581844 N-Butyl-m-toluidine CAS No. 60995-75-7

N-Butyl-m-toluidine

Cat. No. B1581844
CAS RN: 60995-75-7
M. Wt: 163.26 g/mol
InChI Key: UUSGZWZUYJHBJS-UHFFFAOYSA-N
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Patent
US04067903

Procedure details

214 parts of m-toluidine, 75 parts of n-butanol and 10 parts of triphenyl phosphite are heated for 10 hours at 230° C in a stirred autoclave. The autoclave is then let down and the water of reaction formed, the excess of m-toluidine and the unconverted butanol are distilled off under reduced pressure. 130 parts of N-butyl-m-toluidine, corresponding to a yield of 80% of theory, distil at a boiling point of 65° - 70° C/0.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[CH2:9](O)[CH2:10][CH2:11][CH3:12].P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>O>[CH2:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
the excess of m-toluidine and the unconverted butanol are distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
130 parts of N-butyl-m-toluidine, corresponding to a yield of 80% of theory, distil at a boiling point of 65° - 70° C/0.2 mm Hg

Outcomes

Product
Name
Type
Smiles
C(CCC)NC1=CC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.